molecular formula C17H15ClN2O3S2 B2977740 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 886920-97-4

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No. B2977740
CAS RN: 886920-97-4
M. Wt: 394.89
InChI Key: LROBNPORVDSIMC-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide, also known as Cmpd-1, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Anticancer Activity

Research has demonstrated the potential of compounds related to N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide in anticancer applications. For instance, the study by Ö. Yılmaz et al. (2015) synthesized derivatives of indapamide, closely related to the compound , showing proapoptotic activity on melanoma cell lines, indicating a potential pathway for cancer treatment. Similarly, B. Ravinaik et al. (2021) designed and synthesized a series of benzamides that showed significant anticancer activity against various cancer cell lines, highlighting the therapeutic potential of such compounds in oncology (Yılmaz et al., 2015; Ravinaik et al., 2021).

Cardiac Electrophysiological Effects

Compounds structurally related to N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide have been explored for their cardiac electrophysiological effects. J. Ellingboe et al. (1992) and T. K. Morgan et al. (1990) investigated the class III antiarrhythmic activity of substituted benzamides and sulfonamides, indicating their utility in managing cardiac arrhythmias and providing a foundation for further cardiovascular drug development (Ellingboe et al., 1992; Morgan et al., 1990).

Antimicrobial and Antifungal Properties

I. Sych et al. (2019) extended the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems by synthesizing arylsulfonamides and benzamides with promising antimicrobial and antifungal activities. This study suggests the potential of such compounds in developing new antimicrobial agents to combat various bacterial and fungal infections (Sych et al., 2019).

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S2/c1-3-25(22,23)12-6-4-5-11(9-12)16(21)20-17-19-15-10(2)13(18)7-8-14(15)24-17/h4-9H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROBNPORVDSIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide

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